molecular formula C8H8O3S B11764926 5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

Cat. No.: B11764926
M. Wt: 184.21 g/mol
InChI Key: BHZZTCZGCFTGGZ-UHFFFAOYSA-N
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Description

5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a heterocyclic compound featuring a benzothiophene core with a hydroxyl group at the 5-position and a sulfone group at the 1,1-dioxide position

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Hydroxylation of 2,3-Dihydrobenzo[b]thiophene 1,1-Dioxide

      Starting Material: 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide.

      Reagents: Hydroxylating agents such as hydrogen peroxide or m-chloroperbenzoic acid.

      Conditions: Typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.

  • Catalytic Hydrogenation

      Starting Material: Benzo[b]thiophene 1,1-dioxide.

      Catalyst: Rhodium-based catalysts.

      Conditions: Hydrogenation under high pressure and moderate temperatures to reduce the double bonds selectively.

Industrial Production Methods

Industrial production often involves multi-step synthesis starting from readily available precursors. The process includes:

    Oxidation: Using strong oxidizing agents to introduce the sulfone group.

    Hydroxylation: Employing catalytic systems to introduce the hydroxyl group with high selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide.

      Conditions: Aqueous or organic solvents, often at elevated temperatures.

      Products: Further oxidized derivatives, such as sulfoxides or sulfones.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Typically in anhydrous solvents like tetrahydrofuran.

      Products: Reduced forms, potentially leading to the removal of the sulfone group.

  • Substitution

      Reagents: Halogenating agents, nucleophiles.

      Conditions: Varies depending on the substituent being introduced.

      Products: Substituted derivatives at the hydroxyl or sulfone positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex heterocyclic compounds.

    Catalysis: Acts as a ligand in various catalytic processes due to its unique electronic properties.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes like tumor necrosis factor-alpha converting enzyme.

    Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.

Medicine

    Drug Development: Investigated for its potential as a scaffold in drug design, particularly in anti-inflammatory and anticancer agents.

Industry

    Materials Science: Used in the development of novel materials with specific electronic properties.

    Polymer Chemistry: Acts as a monomer or comonomer in the synthesis of specialty polymers.

Mechanism of Action

The mechanism by which 5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide exerts its effects often involves:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzo[b]thiophene 1,1-dioxide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    5-Methoxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide: Contains a methoxy group instead of a hydroxyl group, altering its electronic properties and reactivity.

Uniqueness

5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is unique due to the presence of both hydroxyl and sulfone groups, which confer distinct reactivity and potential for diverse applications in various fields.

This compound’s versatility and unique chemical properties make it a valuable subject of study in both academic and industrial research.

Properties

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

1,1-dioxo-2,3-dihydro-1-benzothiophen-5-ol

InChI

InChI=1S/C8H8O3S/c9-7-1-2-8-6(5-7)3-4-12(8,10)11/h1-2,5,9H,3-4H2

InChI Key

BHZZTCZGCFTGGZ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=C1C=C(C=C2)O

Origin of Product

United States

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